![molecular formula C9H15ClN2O3S B1478076 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride CAS No. 1803591-32-3](/img/structure/B1478076.png)
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
Overview
Description
“4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O3S . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” can be represented by the InChI code: 1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7 (6-8 (9)10)16 (11,13)14;/h2-3,6,12H,4-5H2,1H3, (H2,11,13,14);1H .
Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” is 266.75 g/mol. It is a powder that should be stored at room temperature .
Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Evaluation
A study by Halawa et al. (2020) involved synthesizing a series of heterocyclic compounds linked to a sulfonamide moiety, evaluating their anticancer activities against different human cancer cell lines. This research highlighted the potential of these compounds, including derivatives similar in structure to the compound , as effective anticancer agents. Their ability to induce apoptosis and arrest in the G2/M phase of cancer cells was particularly noted, with certain compounds showing potent antiproliferative effects at low micromolar levels against liver cancer cells (Halawa et al., 2020).
Coordination Chemistry
Rearrangement and Coordination
Research by Bermejo et al. (2000) on compounds structurally related to 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, explored their coordination chemistry with nickel centers. This work underscores the versatility of sulfonamide-based ligands in forming complex structures, which could be relevant in designing metal-based drugs or catalytic systems (Bermejo et al., 2000).
Antimicrobial Activity
Antimicrobial Derivatives
A study conducted by Saleem et al. (2018) synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities against various bacterial strains. These derivatives exhibited potential as antibacterial agents, with specific compounds showing significant activity against resistant pathogens. This research suggests that modifications of the sulfonamide group can lead to effective antimicrobial agents (Saleem et al., 2018).
Anticancer and Fluorescence Properties
Synthesis, Fluorescence, and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) reported on the synthesis of Co(II) complexes with sulfonamide ligands, analyzing their fluorescence properties and in vitro cytotoxicity against human breast cancer cells. Such research indicates the dual utility of sulfonamide derivatives in both fluorescence-based applications and as potential anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Improved Synthesis Methods
Oxidation of Sulfenamide Functionality
Research by Larsen and Roberts (1986) focused on optimizing the synthesis of sulfonamides by improving the oxidation methods of sulfenamide precursors. This work contributes to the broader understanding of sulfonamide synthesis, potentially applicable to compounds including 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride (Larsen & Roberts, 1986).
Safety And Hazards
The safety information for “4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” includes the following hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-11-6-7-14-8-2-4-9(5-3-8)15(10,12)13;/h2-5,11H,6-7H2,1H3,(H2,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSFOBNKPSMAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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